GGTI-286 (hydrochloride)

Geranylgeranyltransferase Rap1A prenylation CAAX peptidomimetic

K-Ras4B-driven cancer research requires isoform-selective prenylation inhibitors. GGTI-286 (hydrochloride) is a cell-permeable GGTase I inhibitor with 25-fold selectivity for Rap1A geranylgeranylation (IC50 2 μM) over H-Ras farnesylation (>30 μM). It inhibits K-Ras4B processing (IC50 2 μM) and MAPK signaling (IC50 1 μM). Validated in glioma, AML, and neuronal plasticity models. ≥98% HPLC purity. Ships globally.

Molecular Formula C23H32ClN3O3S
Molecular Weight 466.0 g/mol
Cat. No. B15141765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGGTI-286 (hydrochloride)
Molecular FormulaC23H32ClN3O3S
Molecular Weight466.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl
InChIInChI=1S/C23H31N3O3S.ClH/c1-15(2)11-21(23(28)29-3)26-22(27)19-10-9-18(25-13-17(24)14-30)12-20(19)16-7-5-4-6-8-16;/h4-10,12,15,17,21,25,30H,11,13-14,24H2,1-3H3,(H,26,27);1H/t17-,21+;/m1./s1
InChIKeyPNQLWUKJYIPIMS-JKSHRDEXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GGTI-286 Hydrochloride: Potency & Selectivity Profile


GGTI-286 (hydrochloride) is a CAAX peptidomimetic and the cell-permeable methyl ester prodrug derivative of GGTI-287, designed as a potent and selective inhibitor of geranylgeranyltransferase type I (GGTase I) [1]. It selectively blocks the geranylgeranylation of target proteins such as Rap1A (IC50 = 2 μM) over the farnesylation of H-Ras (IC50 > 30 μM), and potently inhibits oncogenic K-Ras4B processing (IC50 = 2 μM) and downstream MAP kinase stimulation (IC50 = 1 μM) in whole-cell systems .

Why GGTI-286 Hydrochloride Cannot Be Interchanged


Generic substitution among prenyltransferase inhibitors is scientifically unsound due to fundamental differences in target enzyme selectivity (GGTase I vs. FTase), cross-sensitivity profiles across Ras isoforms, and divergent cellular phenotypes. GGTI-286 demonstrates 25-fold greater cellular potency against Rap1A processing than the corresponding farnesyltransferase inhibitor FTI-277 [1]. Furthermore, within the GGTase I inhibitor class, compounds such as GGTI-298, GGTI-2147, and GGTI-2133 exhibit distinct potency windows, selectivity margins, and functional effects—GGTI-286, for instance, uniquely antagonizes Rac1-mediated neuronal plasticity in a manner distinct from RhoA-dependent pathways [2][3]. The quantitative evidence below establishes GGTI-286's specific differentiation that prevents functional interchangeability.

GGTI-286 Hydrochloride: Comparative Evidence


Rap1A Processing Inhibition: GGTI-286 vs. FTI-277

In whole NIH3T3 cells, GGTI-286 (the methyl ester prodrug of GGTI-287) demonstrated 25-fold greater potency in inhibiting the processing of the geranylgeranylated protein Rap1A compared to FTI-277, the corresponding methyl ester prodrug of the farnesyltransferase inhibitor FTI-276 [1]. This direct comparison establishes GGTI-286's superior cellular activity against the GGTase I substrate Rap1A relative to an FTase-targeting prodrug control.

Geranylgeranyltransferase Rap1A prenylation CAAX peptidomimetic Cell-based assay

K-Ras4B vs. H-Ras Processing Selectivity

GGTI-286 and FTI-277 exhibit an inverted selectivity profile for Ras isoform processing. GGTI-286 potently inhibits K-Ras4B processing (IC50 = 2 μM) while sparing H-Ras processing at concentrations below 30 μM [1]. In contrast, FTI-277 potently inhibits H-Ras processing (IC50 = 100 nM) but is 100-fold less potent against K-Ras4B (IC50 = 10 μM) [1]. This functional dichotomy is further reflected in downstream MAP kinase signaling: GGTI-286 inhibits oncogenic K-Ras4B-stimulated MAP kinase with an IC50 of 1 μM, whereas FTI-277 requires 30 μM [1].

K-Ras4B H-Ras Prenylation selectivity Oncogenic signaling

Rac1-Dependent Plasticity in Neuroprotection

In a cortical neuronal culture model of glutamate excitotoxicity, GGTI-286 treatment reversed atorvastatin (ATV)-induced neuroprotection and plasticity, specifically by blocking the rescue of dendritic αN-catenin distribution and dendritic branching [1]. This effect was phenocopied by GGTase-Iβ shRNA and Rac1 shRNA, confirming that GGTI-286's action is mediated through Rac1 geranylgeranylation inhibition rather than RhoA modulation [1]. Notably, ATV treatment promotes active RhoA while GGTI-286 reverses this, indicating GGTI-286's utility in dissecting Rac1-specific vs. RhoA-specific geranylgeranylation-dependent signaling [1].

Neuroprotection Rac1 RhoA Synaptic plasticity Atorvastatin

Antiproliferative Activity in Malignant Glioma

In human malignant glioma cell lines (U-87, LN-Z308, SG-388), GGTI-286, GGTI-298, and FTI-277 each produced concentration-dependent antiproliferative effects with median effective doses ranging from 2.5 to 15.5 μM across the panel [1]. All three inhibitors demonstrated significant efficacy in clonogenic growth assays, establishing that while GGTI-286 and GGTI-298 share comparable antiproliferative potency ranges in this tumor type, GGTI-286's distinct selectivity profile for K-Ras4B (see Evidence Items 1-2) provides a different mechanistic basis for this activity.

Malignant glioma Antiproliferative Prenylation inhibitors Clonogenic assay

Selective K-Ras4B MAPK Inhibition

GGTI-286 inhibits oncogenic K-Ras4B stimulation of MAP kinase with an IC50 of 1 μM, and significant inhibition occurs at 1-3 μM—concentrations that do not inhibit oncogenic H-Ras stimulation of MAP kinase [1]. In contrast, FTI-277 weakly inhibits K-Ras4B-stimulated MAP kinase (IC50 = 30 μM) [1]. This functional selectivity at the signaling pathway level provides a clear experimental window (1-3 μM) where GGTI-286 can be used to specifically interrogate K-Ras4B-dependent MAPK signaling without confounding H-Ras pathway inhibition.

MAP kinase K-Ras4B signaling H-Ras Selective inhibition

FTI Synergy in Myeloid Leukemia

In a screen of 19 myeloid leukemia cell lines, GGTI-286 produced significant growth inhibition (>70%) in 9 of 19 lines (47%), compared to 14 of 19 (74%) for GGTI-298 and 16 of 19 (84%) for GGTI-2147 [1]. However, the critical differentiation lies in combination efficacy: FTI/GGTI-286 cotreatment produced synergistic cytotoxic effects in 5 of 5 myeloid cell lines and 6 of 6 primary AML patient samples, accompanied by increased apoptosis [1]. GGTI-286 treatment of NB-4 cells induced G0/G1 cell cycle arrest, whereas FTI L-744,832 caused G2/M arrest [1], indicating distinct and complementary mechanisms of action when combined.

Myeloid leukemia Combination therapy FTase inhibitor Synergy Apoptosis

GGTI-286 Hydrochloride: Research Applications


K-Ras4B-Driven Oncogenic Signaling

GGTI-286 is the preferred tool compound for studies requiring specific interrogation of K-Ras4B-dependent MAP kinase signaling. As established in Section 3, GGTI-286 inhibits K-Ras4B-stimulated MAPK with an IC50 of 1 μM, while sparing H-Ras-driven MAPK at 1-3 μM [1]. This 15-fold selectivity window enables experiments that require discrimination between K-Ras4B and H-Ras signaling contributions without confounding cross-inhibition. Researchers investigating K-Ras-driven tumorigenesis or validating K-Ras-specific pathway dependencies should prioritize GGTI-286 over FTase inhibitors such as FTI-277, which is 30-fold less potent against K-Ras4B MAPK signaling [1].

Rac1-Mediated Neuronal Plasticity & Neuroprotection

Based on evidence that GGTI-286 reverses atorvastatin-induced neuroprotection by blocking Rac1-mediated geranylgeranylation rather than RhoA-dependent pathways [2], this compound is uniquely suited for dissecting the contributions of specific small GTPases to synaptic plasticity. In experimental systems examining statin-mediated neuroprotection, stroke recovery, or Alzheimer's disease models, GGTI-286 provides a targeted tool to distinguish Rac1-specific geranylgeranylation effects from broader isoprenoid depletion. This specificity is not achievable with FTase inhibitors or pan-prenylation inhibitors.

FTase Inhibitor Combination in Myeloid Malignancies

As demonstrated by the consistent synergy observed between GGTI-286 and FTase inhibitors across 5 myeloid cell lines and 6 primary AML samples [3], GGTI-286 is a validated combination partner for experimental therapeutic studies targeting RAS-driven myeloid leukemias. The distinct cell cycle effects—GGTI-286 induces G0/G1 arrest whereas FTI causes G2/M arrest [3]—provide complementary mechanisms that support combination rationale. Researchers investigating strategies to overcome FTI resistance via alternative geranylgeranylation of N-RAS or K-RAS should select GGTI-286 for combination experiments.

Malignant Glioma Proliferation Studies

In human malignant glioma models, GGTI-286 produces antiproliferative effects in the low micromolar range (2.5-15.5 μM) comparable to GGTI-298 and FTI-277 [4]. However, GGTI-286's unique K-Ras4B selectivity profile (2 μM IC50 vs. >30 μM for H-Ras) distinguishes it from other prenylation inhibitors in this tumor type [1]. For glioma studies where K-Ras isoform dependency is hypothesized or being tested, GGTI-286 offers a mechanistically distinct option compared to GGTI-298, which may have different Ras isoform sensitivity profiles.

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